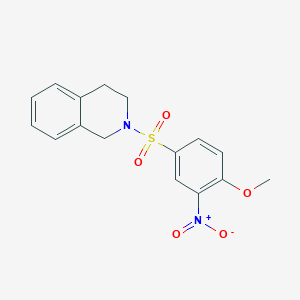

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-23-16-7-6-14(10-15(16)18(19)20)24(21,22)17-9-8-12-4-2-3-5-13(12)11-17/h2-7,10H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLYTOXYMKCIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Methoxylation: The addition of a methoxy group to the aromatic ring.

Sulfonylation: The attachment of a sulfonyl group to the aromatic ring.

Formation of Tetrahydroisoquinoline Core: This involves cyclization reactions to form the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, methoxylation, and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 2-((4-Hydroxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

Reduction: Formation of 2-((4-Methoxy-3-aminophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a compound of considerable interest due to its potential biological activities. This article synthesizes findings from various studies to highlight its biological properties, particularly in the context of antimicrobial and antifungal activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H16N2O5S

- Molecular Weight : 320.35 g/mol

Antifungal Properties

Recent studies have shown that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit significant antifungal activity. In one study, N-sulfonyl derivatives demonstrated effectiveness against several fungal species, including Aspergillus spp., Penicillium spp., and Botrytis cinerea. The antifungal activity was attributed to the sulfonyl group which enhances the compound's interaction with fungal cell membranes .

Table 1: Antifungal Activity of Derivatives

| Compound ID | Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | Aspergillus niger | 12.5 µg/mL |

| 6 | Penicillium chrysogenum | 25 µg/mL |

| 7 | Botrytis cinerea | 15 µg/mL |

Antimicrobial Activity

In addition to antifungal properties, the compound has shown potential as an antimicrobial agent. A study highlighted its efficacy against various bacterial strains, suggesting that the sulfonamide moiety plays a crucial role in its antimicrobial activity. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

Case Study 1: Antifungal Screening

A comprehensive screening was conducted on various N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives to evaluate their antifungal properties. The study utilized a broth microdilution method to determine MIC values across different fungal strains. Notably, derivatives exhibited a range of MIC values from 12.5 to 25 µg/mL, indicating promising antifungal potential .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial activity of the compound against clinical isolates of bacteria. The results indicated that compounds containing the sulfonyl group had enhanced activity compared to their non-sulfonyl counterparts. This suggests that modifications at the sulfonamide position may lead to improved antimicrobial properties .

Research Findings and Future Directions

Research indicates that the compound's structural features significantly contribute to its biological activity. The presence of the sulfonyl group enhances both antifungal and antimicrobial properties. Future studies should focus on:

- Mechanistic Studies : Understanding how these compounds interact at a molecular level with microbial targets.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Chemical Modifications : Exploring variations in structure to optimize biological activity and reduce potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.